molecular formula C14H21N3O2 B3119833 Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate CAS No. 255706-13-9

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate

Cat. No.: B3119833
CAS No.: 255706-13-9
M. Wt: 263.34
InChI Key: QNEVYUOYQNDIEJ-UHFFFAOYSA-N
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Description

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and industrial processes.

Properties

IUPAC Name

hexyl N-[amino-(4-aminophenyl)methylidene]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEVYUOYQNDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate typically involves the reaction of hexyl isocyanate with 4-aminobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Hexyl isocyanate+4-aminobenzaldehydeHexyl N-[amino-(4-aminophenyl)methylidene]carbamate\text{Hexyl isocyanate} + \text{4-aminobenzaldehyde} \rightarrow \text{this compound} Hexyl isocyanate+4-aminobenzaldehyde→Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The industrial process also includes purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate can be compared with other similar compounds, such as:

  • Hexyl N-[amino-(4-methoxyphenyl)methylidene]carbamate
  • Hexyl N-[amino-(4-chlorophenyl)methylidene]carbamate
  • Hexyl N-[amino-(4-nitrophenyl)methylidene]carbamate

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct reactivity and stability. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate
Reactant of Route 2
Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate

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